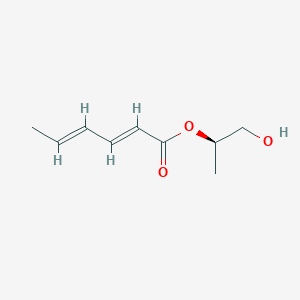
2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)-, also known as Sorbic Acid, is a commonly used food preservative. It is a natural organic compound that is synthesized from the berries of the mountain ash tree. Sorbic Acid is widely used in the food industry as a preservative due to its antimicrobial properties. Apart from its use as a food preservative, Sorbic Acid has also been studied for its potential applications in scientific research.
Mecanismo De Acción
2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid works by inhibiting the growth of bacteria and fungi. It does this by disrupting the cell membrane of the microorganisms, which leads to cell death. 2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. 2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also easy to use and has a wide range of applications. However, there are also limitations to the use of 2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid in lab experiments. It can be toxic in high concentrations and may interfere with the results of certain assays.
Direcciones Futuras
There are a number of future directions for the study of 2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid. One area of research is the development of new applications for 2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid in the food industry. Another area of research is the development of new cancer treatments based on 2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid. Additionally, there is potential for the development of new antimicrobial agents based on 2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid. Overall, 2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid is a promising compound with a wide range of potential applications in scientific research.
Métodos De Síntesis
2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid is synthesized from the berries of the mountain ash tree. The berries are harvested, crushed, and the juice is extracted. The juice is then treated with potassium hydroxide to form the potassium salt of sorbic acid. The potassium salt is then treated with sulfuric acid to form sorbic acid.
Aplicaciones Científicas De Investigación
2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid has been studied for its potential applications in scientific research. It has been found to have antimicrobial properties and has been used to inhibit the growth of bacteria and fungi. 2,4-Hexadienoic acid, 2-hydroxy-1-methylethyl ester, (2E,4E)- Acid has also been studied for its potential use in cancer research. It has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells.
Propiedades
Número CAS |
132682-65-6 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
[(2R)-1-hydroxypropan-2-yl] (2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-6-9(11)12-8(2)7-10/h3-6,8,10H,7H2,1-2H3/b4-3+,6-5+/t8-/m1/s1 |
Clave InChI |
RPQCPPFYBQCYNB-IUNRWVRJSA-N |
SMILES isomérico |
C/C=C/C=C/C(=O)O[C@H](C)CO |
SMILES |
CC=CC=CC(=O)OC(C)CO |
SMILES canónico |
CC=CC=CC(=O)OC(C)CO |
Sinónimos |
[(2R)-1-hydroxypropan-2-yl] (2E,4E)-hexa-2,4-dienoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



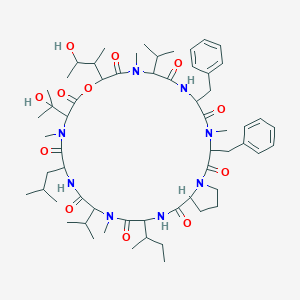
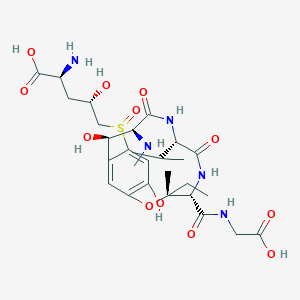
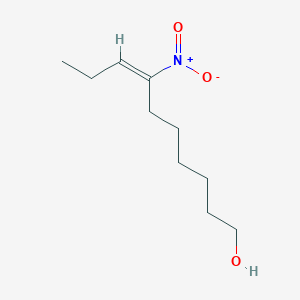

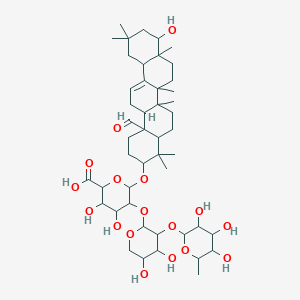


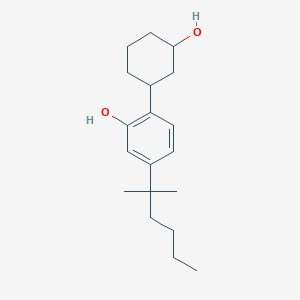
![3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B235941.png)
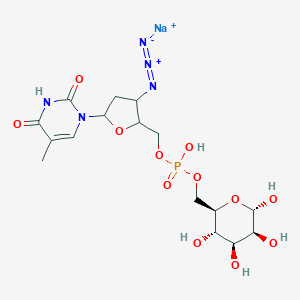
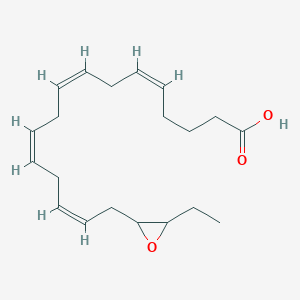


![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)